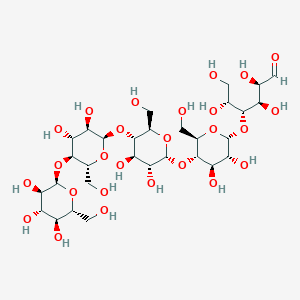

Maltopentaose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal has been reported in Drosophila melanogaster with data available.

RN given refers to (alpha(D)-isomer); RN for cpd without isomeric designation not avail 10/91

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCUPROCOFFUSR-GMMZZHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317800 | |

| Record name | Maltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-76-3 | |

| Record name | Maltopentaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltopentaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Maltopentaose

Introduction

Maltopentaose is a malto-oligosaccharide, a carbohydrate composed of five D-glucose units linked in a linear fashion.[1][2] As the shortest oligosaccharide to be classified as a maltodextrin, it serves as a valuable tool in carbohydrate research and diagnostics.[3][4] Also known by the synonym Amylopentaose, this compound is typically derived from the enzymatic hydrolysis of starch.[3] Its defined structure makes it an ideal substrate for studying the activity and inhibition of carbohydrate-processing enzymes, such as α-amylase, and for investigating the glycation and phosphorylation of proteins.[1][2][4] This guide provides a detailed overview of the chemical structure of this compound, supported by quantitative data and established experimental protocols for its structural elucidation.

Chemical Structure

This compound is a homooligosaccharide consisting of five α-D-glucopyranose residues. These glucose units are sequentially linked by α-1,4-glycosidic bonds.[1][5][6] The structure can be systematically named as O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[2][5] The glucose unit at one end of the molecule, known as the reducing end, possesses a free anomeric carbon. This allows it to exist in equilibrium between the cyclic (α- and β-pyranose) forms and an open-chain aldehydic form.[4][7][8] The other end of the chain is termed the non-reducing end. The overall structure is a linear chain, with the stereochemistry of the glycosidic linkages dictating its three-dimensional conformation.

Data Presentation

The physicochemical properties of this compound are summarized in the table below, providing key quantitative data for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₂O₂₆ | [2][3][4][5][8][9][10][11] |

| Molecular Weight | 828.72 g/mol | [2][3][4][8][10][11][12] |

| Appearance | White crystalline powder | [7][8][9][12] |

| Glycosidic Linkage | α-1,4 | [1][2][5][6] |

| Specific Rotation | +182.0° to +184.0° (c=3, H₂O) | [12] |

| Solubility | H₂O: 50 mg/mL (clear, colorless); Soluble in DMSO and DMF | [4][5][8][9] |

| Purity (typical) | ≥90% to >95% | [3][5][12] |

Experimental Protocols

The structural elucidation of this compound relies on a combination of chemical and analytical techniques. The following are detailed methodologies for key experiments.

Glycosidic Linkage Analysis by GC-MS

This is a classic method to determine the linkage positions between monosaccharide residues. The procedure involves permethylation, hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that are identifiable by Gas Chromatography-Mass Spectrometry (GC-MS).[8][13]

Methodology:

-

Permethylation:

-

Dissolve 1-5 mg of dried this compound in 200 µL of anhydrous dimethyl sulfoxide (DMSO).

-

Add 50 µL of a slurry of sodium hydroxide in DMSO.

-

Add 30 µL of methyl iodide and agitate the mixture for 10 minutes at room temperature.

-

Quench the reaction by the dropwise addition of 1 mL of water.

-

Extract the permethylated product with 1 mL of dichloromethane. Wash the organic layer three times with 1 mL of water and then evaporate to dryness under a stream of nitrogen.

-

-

Hydrolysis:

-

Hydrolyze the permethylated sample by adding 500 µL of 2 M trifluoroacetic acid (TFA).

-

Heat at 121°C for 2 hours in a sealed tube.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide.

-

Add 500 µL of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium hydroxide.

-

Incubate at room temperature for 1 hour.

-

Destroy excess NaBD₄ by adding 100 µL of glacial acetic acid.

-

Evaporate to dryness. Resuspend in 500 µL of methanol and evaporate to dryness; repeat this step three times to remove borates.

-

-

Acetylation:

-

Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.

-

Incubate at 100°C for 10 minutes.

-

Evaporate the reagents under nitrogen.

-

Partition the resulting PMAAs between 500 µL of water and 500 µL of dichloromethane.

-

Collect the lower (dichloromethane) phase and evaporate to dryness.

-

-

GC-MS Analysis:

-

Reconstitute the sample in a suitable solvent (e.g., acetone).

-

Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., SP-2330).

-

The resulting mass spectra of the separated PMAAs will show fragmentation patterns indicative of the original linkage positions. For an α-1,4 linked glucose chain like this compound, the primary product will be 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete primary structure of oligosaccharides, including anomeric configuration (α or β) and linkage sites.[14]

Methodology:

-

Sample Preparation:

-

Lyophilize the this compound sample to remove any residual water.

-

Dissolve approximately 1-5 mg of the sample in 500 µL of deuterium oxide (D₂O, 99.96%).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the anomeric protons, which typically resonate in a distinct region (δ 4.4–6.0 ppm).[7] The coupling constant (³J(H1,H2)) of the anomeric proton signal can distinguish between α (typically ~3-4 Hz) and β (typically ~7-8 Hz) configurations.

-

Acquire a suite of two-dimensional (2D) NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each glucose residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

-

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single glucose residue, which is useful for resolving overlapping signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage, as a correlation will be observed between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent residues (e.g., between H-1 of one residue and H-4 of the next), confirming the glycosidic linkage and providing conformational information.

-

-

-

Data Analysis:

-

Integrate and analyze the spectra to assign all proton and carbon chemical shifts, determine coupling constants, and identify inter-residue correlations to confirm the α-1,4 linkages and the sequence of the five glucose units.

-

Enzymatic Hydrolysis by α-Amylase

This protocol is used to confirm the susceptibility of this compound to α-amylase and to analyze the resulting products.

Methodology:

-

Reagent Preparation:

-

Substrate Solution: Prepare a 1.0% (w/v) solution of this compound in a 20 mM sodium phosphate buffer containing 6.7 mM NaCl, adjusted to pH 6.9.

-

Enzyme Solution: Prepare a solution of α-amylase (e.g., from porcine pancreas) in the same buffer to a concentration of approximately 1 unit/mL.

-

Stopping/Color Reagent (DNS Method): Prepare a 3,5-dinitrosalicylic acid (DNS) reagent to measure the reducing sugars produced.

-

-

Enzymatic Reaction:

-

Pipette 0.5 mL of the this compound substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the pre-warmed α-amylase solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding 1.0 mL of the DNS reagent. A blank should be prepared by adding the DNS reagent before the enzyme solution.

-

-

Product Detection:

-

Boil the stopped reaction tubes for 5-15 minutes to allow for color development.

-

Cool the tubes to room temperature and add 9 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Quantify the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose or glucose.

-

-

Product Analysis (Optional):

-

The specific hydrolysis products (e.g., maltose, maltotriose) can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC).[15]

-

Oligosaccharide Profiling by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the separation and quantification of underivatized carbohydrates.[4]

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in high-purity water to a final concentration in the range of 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic System:

-

Chromatographic Conditions:

-

Eluent A: 100 mM Sodium Hydroxide (NaOH)

-

Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

-

Flow Rate: 0.5 mL/min

-

Gradient: A typical gradient for separating malto-oligosaccharides would involve starting at a low concentration of Eluent B and increasing the concentration linearly to elute oligosaccharides based on their size (degree of polymerization). For example, a linear gradient from 0% to 50% Eluent B over 30 minutes.

-

Detection: Pulsed amperometry using a standard carbohydrate waveform.

-

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time to that of a known standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Mandatory Visualization

Linear structure of this compound showing five glucose units linked by α-1,4-glycosidic bonds.

References

- 1. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 9. N-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Maltopentaose: Chemical Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose is a maltooligosaccharide, specifically a linear chain of five glucose units linked by α-1,4 glycosidic bonds.[1] As the shortest oligosaccharide classified as a maltodextrin, it serves as a valuable tool in various scientific disciplines, including biochemistry, microbiology, and food science.[2] Its defined structure and biological activity make it a key substrate in enzymatic assays, a standard for chromatographic analysis, and a subject of interest in metabolic studies. This technical guide provides a comprehensive overview of the chemical formula and properties of this compound, detailed experimental protocols for its analysis, and insights into its biological roles.

Chemical and Physical Properties

This compound is a white, crystalline powder.[2] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₅₂O₂₆ | [2] |

| Molecular Weight | 828.72 g/mol | [2] |

| Synonyms | Amylopentaose | [2] |

| Appearance | White crystalline powder | [2] |

| Structure | Linear oligosaccharide of five α-1,4 linked D-glucose units | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | >168 °C (decomposes) | - | [2] |

| Specific Rotation [α]D | +182.0° to +184.0° | c=3, H₂O | - |

| Solubility in Water | 50 g/L | - | - |

| Solubility in DMSO | Slightly soluble | - | [2] |

| Solubility in Methanol | Slightly soluble | - | [2] |

| Solubility in Ethanol | Insoluble/Slightly soluble | - | [2] |

Experimental Protocols

Enzymatic Production of this compound from Starch

This compound can be produced by the controlled enzymatic hydrolysis of starch. This protocol outlines a general procedure using a this compound-forming amylase.

Objective: To produce this compound by the enzymatic hydrolysis of a starch solution.

Materials:

-

Soluble starch

-

This compound-forming α-amylase (e.g., from Bacillus megaterium or Saccharophagus degradans)[3]

-

Sodium phosphate buffer (pH 7.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Heating and stirring plate

-

Incubator or water bath

-

pH meter

-

Boiling water bath

Procedure:

-

Starch Solution Preparation: Prepare a 1-5% (w/v) aqueous solution of soluble starch in sodium phosphate buffer. Heat the solution with constant stirring to gelatinize the starch, typically by bringing it to a boil and then cooling to the optimal temperature for the enzyme.[4]

-

Enzyme Addition: Cool the starch solution to the optimal temperature for the this compound-forming amylase (refer to the enzyme's specification sheet, typically around 40-60°C). Adjust the pH to the enzyme's optimum (e.g., pH 7.0).[3]

-

Hydrolysis: Add the this compound-forming amylase to the starch solution. The enzyme concentration should be optimized for the desired reaction time and yield. Incubate the mixture with gentle agitation for a predetermined time (e.g., 1-24 hours).[3]

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation, for example, by placing the reaction vessel in a boiling water bath for 10-15 minutes. This denatures the enzyme and prevents further hydrolysis.

-

Purification (Optional): The resulting mixture will contain this compound along with other maltooligosaccharides. Further purification can be achieved using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

Caption: Workflow for the enzymatic production of this compound from starch.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the separation and quantification of this compound from a mixture of maltooligosaccharides using HPLC with an Evaporative Light Scattering Detector (ELSD).

Objective: To analyze the purity and concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Amine-based column (e.g., Asahipak NH2P-50 4E)[5]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a mixture of acetonitrile and water to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[5]

-

Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile and water. For example, a common mobile phase is a mixture of acetonitrile and water in a ratio of 70:30 (v/v).[5]

-

Chromatographic Conditions:

-

Column: Asahipak NH2P-50 4E (or equivalent amine-based column)[5]

-

Mobile Phase: Acetonitrile/Water (e.g., 70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 10-20 µL

-

Detector: ELSD (Nebulizer temperature: e.g., 40°C; Evaporator temperature: e.g., 70°C; Gas flow: e.g., 1.5 L/min)

-

-

Analysis: Inject the prepared standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by comparing the peak area with a calibration curve generated from the standards.

Caption: General workflow for the HPLC analysis of this compound.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a ¹H NMR spectrum of this compound for structural verification.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterium oxide (D₂O)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of D₂O directly in an NMR tube. Ensure the sample is fully dissolved. For quantitative NMR, an internal standard can be added.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve good resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum. The anomeric protons of the glucose units will typically appear in the region of δ 4.5-5.5 ppm.

-

Data Processing and Analysis: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the α-1,4 linkages and the overall structure of this compound. Comparison with published spectra can aid in the assignment of signals.

Biological Significance and Applications

This compound plays a significant role as a substrate in various biological systems and has found numerous applications in research and industry.

-

Microbial Metabolism: In Escherichia coli, this compound is transported into the cell and serves as a carbon and energy source.[1] It is metabolized by a series of enzymes within the maltose/maltodextrin system.

-

Enzyme Substrate: this compound is a key substrate for α-amylases. It is widely used in assays to determine amylase activity and to screen for amylase inhibitors, which are of interest in the context of managing diabetes and obesity.

-

Food Industry: As a maltooligosaccharide, it can be used as a food additive to improve texture, provide mild sweetness, and act as a prebiotic, promoting the growth of beneficial gut bacteria.

-

Research Tool: In biochemical research, this compound is used to study protein-carbohydrate interactions, such as the glycation and phosphorylation of proteins like α-lactalbumin.

This compound Metabolism in Escherichia coli

The metabolic pathway of this compound in E. coli is a well-characterized system involving several key enzymes.

References

A Technical Guide to the Biological Significance of Maltopentaose

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose, a linear maltooligosaccharide composed of five α-1,4 linked D-glucose units, plays a multifaceted role in biological systems. It is a key intermediate in starch metabolism, a specific substrate for various enzymes, and an emerging molecule of interest in biotechnology and pharmacology. In microorganisms, it serves as a crucial carbon and energy source, transported and metabolized by specialized enzymatic pathways. For gut microbiota, it functions as a prebiotic, selectively promoting the growth of beneficial bacteria. In the realm of diagnostics and research, this compound is the preferred substrate for assaying α-amylase activity. Its biocompatibility and biodegradability also position it as a potential candidate for drug delivery applications. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its metabolic pathways, transport mechanisms, and applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Structure

This compound (G5) is an oligosaccharide with the chemical formula C₃₀H₅₂O₂₆ and a molecular weight of 828.72 g/mol [1][2]. It is the shortest oligosaccharide to be classified as a maltodextrin[3][4]. Its structure consists of five D-glucose molecules connected by α-1,4-glycosidic bonds[3].

| Property | Value | References |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][5] |

| Molecular Weight | 828.72 g/mol | [1][2][5] |

| CAS Number | 34620-76-3 | [2][3][6] |

| Appearance | White Powder | [6] |

| Water Solubility | 50 g/L | [4] |

| Synonyms | Amylopentaose | [4][5][6] |

Role in Microbial Metabolism and Transport

This compound is a significant carbohydrate source for many microorganisms, including bacteria and archaea. Its uptake and catabolism are mediated by highly specific transport and enzymatic systems.

Transport: The E. coli Maltose/Maltodextrin ABC Transporter

In Gram-negative bacteria like Escherichia coli, this compound is transported across the inner membrane by a high-affinity ATP-binding cassette (ABC) transport system, the MalEFGK₂ complex[7][8].

-

MalE (Maltose-Binding Protein): A periplasmic protein that binds maltose and linear maltodextrins (up to maltoheptaose) with high affinity and delivers them to the membrane-bound transporter[7][8].

-

MalF and MalG: Integral membrane proteins that form the translocation channel[7][9].

-

MalK: The ATP-binding and hydrolyzing subunit that powers the transport process[8].

The transport is highly selective; while MalE can bind various sugars, only linear maltooligosaccharides with two to seven α-1,4 linked glucose units are efficiently transported[8].

Catabolism in Bacteria and Archaea

Once inside the cell, this compound is catabolized by a series of enzymes to yield glucose and glucose-1-phosphate, which then enter glycolysis.

-

Escherichia coli : The metabolism of maltodextrins is primarily handled by three enzymes:

-

Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves the non-reducing terminal glucosyl residue from this compound and longer maltodextrins, producing glucose-1-phosphate[7][10].

-

Amylomaltase (MalQ): A 4-α-glucanotransferase that can disproportionate one maltodextrin molecule into a mixture of shorter and longer chains, plus glucose[10].

-

Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins larger than maltose[7][10].

-

-

Enterococcus faecalis : This bacterium utilizes a maltodextrin phosphorylase and a maltogenic α-1,4-glucosidase for the catabolism of longer maltooligosaccharides like this compound[11].

-

Thermococcus litoralis : In this hyperthermophilic archaeon, maltose metabolism involves a 4-α-glucanotransferase that converts maltose into glucose and a series of maltodextrins. Maltodextrins with a chain length of four or more, including this compound, are then acted upon by maltodextrin phosphorylase (MalP) to produce glucose-1-phosphate[12].

-

Oral Bacteria : Strains such as Streptococcus sanguis, Streptococcus mutans, and Actinomyces viscosus are capable of degrading this compound, contributing to the acidogenic potential of starch products in the oral cavity[13].

Prebiotic Role in Gut Microbiota

This compound, often as a component of malto-oligosaccharide (MOS) mixtures, exhibits significant prebiotic properties. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit[14].

Studies have demonstrated that MOS mixtures containing this compound (e.g., 11.76% of the total mixture) can significantly increase the proliferation of beneficial gut bacteria, such as Bifidobacterium breve[14][15][16]. The fermentation of these oligosaccharides by human fecal microbiota leads to the production of total short-chain fatty acids (SCFAs), which are crucial for maintaining gut health. Furthermore, the addition of 2% MOS has been shown to increase the species diversity and richness of the intestinal microbiota, reduce pathogenic bacteria, and increase commensal microorganisms like the Bifidobacterium genus[14][16].

| Study Parameter | Finding | References |

| Organism | Bifidobacterium breve | [14][15] |

| Substrate | 1% Malto-oligosaccharide mix (containing 11.76% this compound) | [14][15][16] |

| Effect | Significant increase in proliferation | [14][15] |

| Fermentation | By human fecal microorganisms | [14][16] |

| Outcome | Increased SCFA production, increased microbial diversity, growth of beneficial bacteria | [14][16] |

Applications in Research, Diagnostics, and Drug Development

This compound's defined structure and susceptibility to specific enzymes make it a valuable tool for researchers and clinicians.

Substrate for α-Amylase Assays

This compound is a preferred substrate for the kinetic determination of α-amylase (EC 3.2.1.1) activity in serum and urine, a key diagnostic marker for pancreatic disorders[17][18][19]. Its hydrolysis by α-amylase yields smaller oligosaccharides (maltotriose and maltose), which can be measured in a coupled enzyme assay[20]. A study established a Michaelis constant (Km) of 0.48 mmol/L for α-amylase with this compound, indicating a high affinity that allows for sensitive and reliable assays[17]. At a concentration of 1 mM, this compound has also been shown to induce the synthesis of α-amylase in Bacillus stearothermophilus[4][21].

Potential in Drug Development

The inherent properties of this compound make it an attractive molecule for pharmaceutical applications.

-

Drug Delivery: this compound exhibits good biocompatibility and biodegradability, which are essential characteristics for a drug carrier[3]. Polysaccharide-based systems are known to be effective for creating matrices that allow for the controlled release of embedded drugs[22].

-

Bioactive Derivatives: Chemical modification of maltooligosaccharides has yielded compounds with therapeutic potential. For instance, sulfated alkylmaltooligosaccharides, with this compound as a structural component, have demonstrated anti-HIV activity[2].

Biological Role in Plants

While the signaling roles of monosaccharides (glucose) and certain disaccharides (sucrose, trehalose-6-phosphate) are well-established in plants, the specific signaling function of this compound is less clear[23][24][25]. Maltodextrins, including this compound, are intermediates in the breakdown of starch within the chloroplast at night. This process is critical for providing a sustained supply of carbon and energy to the plant when photosynthesis is inactive. The crystal structure of rice branching enzyme I (BEI) has been resolved in a complex with this compound, indicating its role as a substrate or intermediate in starch synthesis and modification[26]. However, a direct role as a primary signaling molecule that regulates gene expression or major developmental transitions has not yet been defined and remains an area for future research.

Appendix: Experimental Protocols

Protocol: Determination of α-Amylase Activity using this compound

This protocol is based on the NADP-coupled continuous method[17].

A. Reagents:

-

Substrate Buffer (pH 6.9):

-

This compound (15 mmol/L)

-

HEPES buffer (50 mmol/L)

-

Sodium chloride (50 mmol/L)

-

Calcium chloride (5 mmol/L)

-

Sodium azide (0.05%)

-

-

Coupling Enzyme Reagent:

-

α-Glucosidase (≥ 2500 U/L)

-

Hexokinase (≥ 2000 U/L)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (≥ 3000 U/L)

-

ATP (2.1 mmol/L)

-

NADP⁺ (1.2 mmol/L)

-

Magnesium chloride (2.5 mmol/L)

-

HEPES buffer (50 mmol/L, pH 6.9)

-

B. Procedure:

-

Pre-warm the substrate buffer and coupling enzyme reagent to 37°C.

-

In a cuvette, mix 1.0 mL of the substrate buffer with 0.1 mL of the coupling enzyme reagent.

-

Add 20 µL of the serum or urine sample to the cuvette.

-

Immediately place the cuvette in a spectrophotometer set to 340 nm and maintained at 37°C.

-

After a lag phase of approximately 5-6 minutes, record the change in absorbance per minute (ΔA/min).

-

The α-amylase activity is proportional to the rate of NADPH formation, measured as the increase in absorbance at 340 nm.

Protocol: In Vitro Prebiotic Activity Assessment

This protocol describes the fermentation of this compound-containing substrates by human fecal microbiota[14][16].

A. Materials:

-

Basal Medium: A suitable anaerobic culture medium (e.g., modified PYF medium) with the test carbohydrate (e.g., 1-2% MOS) as the sole carbon source.

-

Fecal Slurry: Fresh fecal samples collected from healthy donors, homogenized, and diluted (e.g., 1:10 w/v) in an anaerobic phosphate buffer.

-

Anaerobic Chamber: For all manipulations.

B. Procedure:

-

Dispense the basal medium into fermentation vessels inside an anaerobic chamber.

-

Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

-

Analyze the samples for:

-

SCFA Production: Use gas chromatography (GC) to quantify acetate, propionate, and butyrate concentrations.

-

Microbial Population Changes: Extract DNA and perform 16S rRNA gene sequencing to analyze changes in the microbial community structure and diversity.

-

pH Changes: Monitor the pH of the culture medium.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound, 34620-76-3, High-Purity, SMB01321, Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. This compound - CARBOEXPERT [carboexpert.com]

- 7. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ECMDB [ecmdb.ca]

- 10. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymes Required for Maltodextrin Catabolism in Enterococcus faecalis Exhibit Novel Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Degradation of starch and its hydrolytic products by oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alpha-Amylase determination using this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbohydrate-Binding Module and Linker Allow Cold Adaptation and Salt Tolerance of this compound-Forming Amylase From Marine Bacterium Saccharophagus degradans 2-40T - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Carbohydrate-Binding Module and Linker Allow Cold Adaptation and Salt Tolerance of this compound-Forming Amylase From Marine Bacterium Saccharophagus degradans 2-40T [frontiersin.org]

- 20. The mechanism of porcine pancreatic alpha-amylase. Inhibition of this compound hydrolysis by acarbose, maltose and maltotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Polysaccharide-Based Coatings as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transitioning to the Next Phase: The Role of Sugar Signaling throughout the Plant Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 25. Master Regulators in Plant Glucose Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound, 34620-76-3 [thegoodscentscompany.com]

Maltopentaose: A Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose is a linear maltooligosaccharide composed of five α-D-glucose units linked by α-1,4 glycosidic bonds. As a product of starch hydrolysis, it is found in various natural and processed sources. This technical guide provides an in-depth overview of the natural occurrence and discovery of this compound, detailing the analytical methods for its quantification, protocols for its isolation and enzymatic synthesis, and an exploration of its role in metabolic and signaling pathways.

Natural Sources and Quantitative Data

This compound is naturally present in a variety of fermented foods and beverages as a result of starch degradation by microbial amylases. Its concentration can vary significantly depending on the raw materials, microbial strains, and fermentation conditions.

Fermented Beverages

Beer is a notable source of this compound, where its concentration contributes to the final body and flavor profile of the beverage. The analysis of various commercial beers using High-Performance Liquid Chromatography (HPLC) has revealed a range of this compound concentrations.

| Beverage | This compound Concentration (mg/L) | Analytical Method |

| Commercial Beer Samples (Range) | 15 - 40 | HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[1][2] |

| Sugar-Free Beer | Virtually Undetectable | HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3] |

| Low-Malt Beer | Similar to standard lager | HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3] |

| Alcohol-Free Beer | Higher concentration of monosaccharides, lower oligosaccharides | HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3] |

Other Natural Sources

While comprehensive quantitative data for this compound in other natural sources like honey and fruit juices is limited, these products are known to contain a mixture of sugars, including various oligosaccharides. The primary sugars in most fruit juices are fructose, glucose, and sucrose.[4][5] Honey also primarily consists of fructose and glucose, with minor amounts of other sugars.[6] The presence and concentration of this compound in these sources would depend on specific enzymatic activities during their production and storage.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the study of starch biochemistry and the enzymatic activities of amylases. A significant milestone in its specific identification and production was the discovery of this compound-forming amylase.

Discovery of this compound-Forming Amylase

A key discovery was the identification of a specific amylase from the bacterium Pseudomonas sp. KO-8940 that produces this compound as its primary product from starch hydrolysis.[7][8][9] This enzyme was found to be encoded by a gene with an open reading frame of 1,842 base pairs, corresponding to a protein of 614 amino acids.[7][8][9] The discovery of this highly specific enzyme paved the way for the targeted production and detailed study of this compound.

Experimental Protocol: Isolation of this compound from a Maltooligosaccharide Mixture

The following protocol is a general method for the separation of maltooligosaccharides, which can be optimized for the purification of this compound. This method utilizes preparative High-Performance Liquid Chromatography (HPLC).

Objective: To isolate high-purity this compound from a mixed solution of maltooligosaccharides.

Materials:

-

Maltooligosaccharide mixture (from enzymatic hydrolysis of starch)

-

Nonionic polymeric sorbent column (e.g., SP207)[10]

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Preparative HPLC system with a Refractive Index (RI) detector

Procedure:

-

Column Preparation:

-

Pack the nonionic polymeric sorbent into a preparative HPLC column.

-

Wash the column extensively with deionized water to remove any impurities.

-

-

Sample Preparation:

-

Dissolve the maltooligosaccharide mixture in the initial mobile phase (e.g., deionized water with a low percentage of IPA).

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase until a stable baseline is achieved on the RI detector.

-

Inject the prepared sample onto the column.

-

Elute the maltooligosaccharides using a gradient of increasing isopropyl alcohol concentration in deionized water. The retention time of maltooligosaccharides on this type of column is generally in the order of glucose < maltose < maltotriose < maltotetraose < this compound.[10]

-

Monitor the elution profile using the RI detector.

-

-

Fraction Collection:

-

Collect fractions corresponding to the this compound peak. The purity of the collected fractions can be initially assessed by the symmetry of the peak.

-

-

Purity Analysis and Final Preparation:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the high-purity fractions.

-

Remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.

-

Enzymatic Synthesis of this compound

The targeted synthesis of this compound is most efficiently achieved using specific this compound-forming amylases.

Experimental Protocol: Enzymatic Production of this compound

Objective: To produce this compound from starch using a this compound-forming amylase.

Materials:

-

Soluble starch

-

This compound-forming amylase (e.g., from Pseudomonas sp. KO-8940)

-

Buffer solution (e.g., phosphate buffer, pH adjusted to the optimal pH of the enzyme)

-

Hydrochloric acid (HCl) for reaction termination

-

HPLC system for product analysis

Procedure:

-

Starch Solution Preparation:

-

Prepare a solution of soluble starch in the appropriate buffer (e.g., 1% w/v).

-

Heat the solution to gelatinize the starch, then cool to the optimal temperature for the enzyme.

-

-

Enzymatic Reaction:

-

Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Terminate the enzymatic reaction in the aliquots by adding a small volume of HCl to lower the pH or by heat inactivation.

-

Analyze the composition of the hydrolysate at each time point using HPLC to monitor the production of this compound and the disappearance of starch and other maltooligosaccharides.

-

-

Product Purification:

-

Once the optimal yield of this compound is achieved, terminate the entire reaction.

-

Purify the this compound from the reaction mixture using the preparative HPLC protocol described in section 2.2.

-

Metabolic and Signaling Pathways

Metabolic Pathway of this compound Degradation

This compound, as a maltooligosaccharide, is a substrate for various α-glucosidases and other amylolytic enzymes produced by microorganisms, particularly those in the gut microbiota. The general pathway for its degradation involves sequential hydrolysis into smaller oligosaccharides and ultimately glucose.

While a specific, detailed metabolic pathway exclusively for this compound is not extensively documented, it is understood to be degraded by oral and gut bacteria capable of metabolizing starch and related oligosaccharides.[11] For instance, bacteria such as Streptococcus sanguis and Actinomyces viscosus have been shown to degrade maltoheptaose, a larger maltooligosaccharide.[11] A putative pathway for maltose degradation in bacteria involves transport into the cell via a permease, followed by hydrolysis by an α-glucosidase to yield glucose, or phosphorolysis by a maltose phosphorylase to yield glucose and glucose-1-phosphate.[12] It is plausible that this compound degradation follows a similar initial transport and subsequent stepwise enzymatic cleavage.

Role in Signaling Pathways

Oligosaccharides are increasingly recognized for their roles as signaling molecules in various biological processes, particularly in modulating immune responses. While specific studies on this compound are limited, the broader class of oligosaccharides has been shown to trigger signaling cascades in both plant and animal cells.

In plants, oligosaccharide fragments derived from fungal cell walls can act as microbe-associated molecular patterns (MAMPs), which are recognized by pattern recognition receptors (PRRs) on the plant cell surface.[13] This recognition can initiate a signaling cascade involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS), leading to the activation of plant defense responses.[13][14][15]

In the context of animal and human health, certain milk oligosaccharides have been shown to directly interact with immune cells, influencing cell cycle and exerting immunomodulatory effects. These oligosaccharides can modulate signaling pathways such as the NF-κB pathway. Given that this compound can be present in the gut as a result of starch digestion, it is plausible that it could interact with gut-associated lymphoid tissue (GALT) and influence immune cell signaling, although this remains an area for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. [The evaluation of "natural" sweeteners, especially concentrated fruit juices, syrups and honey] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and nucleotide sequence of the this compound-forming amylase gene from Pseudomonas sp. KO-8940 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of starch and its hydrolytic products by oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Fungal Cell Wall Oligosaccharides and Their Ability to Trigger Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oligosaccharides: Defense Inducers, Their Recognition in Plants, Commercial Uses and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Maltopentaose: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Maltopentaose, a maltooligosaccharide composed of five α-1,4 linked glucose units, is a compound of significant interest in various scientific fields, including biochemistry, food science, and pharmaceutical development. Its utility as a substrate for amylases, a component in drug delivery systems, and a model compound for glycation studies necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. Generally, as a polar molecule rich in hydroxyl groups, it exhibits high solubility in polar solvents, particularly water, and limited solubility in non-polar organic solvents. The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature | Reference |

| Water | 50 g/L (50 mg/mL) | Not Specified | [2] |

| Dimethylformamide (DMF) | 20 mg/mL | Not Specified | [1][4] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified | [1][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | Not Specified | [1][4] |

| Aqueous Ethanol Solutions | Solubility decreases with increasing ethanol concentration and increases with temperature. | Varies | [5][6][7] (Data for Maltose Monohydrate) |

Experimental Protocols for Solubility Determination

The determination of oligosaccharide solubility is a fundamental experimental procedure. The following protocol outlines a general and robust method for accurately measuring the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC with Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), or a UV-Vis spectrophotometer for use with the phenol-sulfuric acid method).[10][11][12]

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount of this compound should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the minimum equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter should also be at the experimental temperature.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

HPLC-ELSD/RID: This is a common and accurate method for quantifying non-chromophoric compounds like oligosaccharides.

-

Phenol-Sulfuric Acid Method: A colorimetric method that can be used to determine the total carbohydrate concentration.[10] A calibration curve using standard solutions of this compound must be prepared.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, 34620-76-3, High-Purity, SMB01321, Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. mdpi.com [mdpi.com]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. Determination of the concentrations of oligosaccharides, complex type carbohydrates, and glycoproteins using the phenol-sulfuric acid method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pietdaas.nl [pietdaas.nl]

Maltopentaose as a Maltooligosaccharide: A Technical Guide for Researchers

Executive Summary: Maltopentaose, a linear maltooligosaccharide composed of five α-1,4-linked D-glucose units, serves as a critical substrate in various biological and biotechnological applications. For researchers, scientists, and drug development professionals, understanding its specific interactions with cellular machinery, such as ATP-binding cassette (ABC) transporters, is paramount. This guide provides an in-depth analysis of this compound, focusing on its biochemical properties, its role in modulating signaling pathways, and detailed experimental protocols for its study. Quantitative data are presented to facilitate comparative analysis, and key molecular processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a well-defined maltooligosaccharide that plays a significant role in carbohydrate metabolism and transport, particularly in prokaryotic systems. Its defined structure makes it an excellent tool for studying protein-carbohydrate interactions and enzymatic activity.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and physical attributes, which are summarized in the table below. It is the shortest oligosaccharide to be classified as a maltodextrin and is typically derived from starch by hydrolysis[1].

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1] |

| Molecular Weight | 828.72 g/mol | [1] |

| Structure | Five D-glucose units linked by α-1,4 glycosidic bonds. | [1] |

| Appearance | White powder/crystalline solid | - |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | - |

| Purity | Commercially available with ≥90% purity. | - |

Classification as a Maltooligosaccharide

Maltooligosaccharides are oligomers of D-glucose linked by α-1,4 glycosidic bonds. This compound, with its five glucose units, is a key member of this family and is often used in research to understand the transport and metabolism of larger carbohydrates.

Biochemical Interactions and Mechanism of Action

This compound is a key substrate for the maltose/maltodextrin transport system in many bacteria, most notably Escherichia coli. This system is a canonical example of an ABC transporter and serves as a model for understanding nutrient uptake.

The MalFGK₂ ABC Transporter System

The transport of this compound across the bacterial inner membrane is mediated by the MalFGK₂ ABC transporter. This multi-protein complex utilizes the energy of ATP hydrolysis to move maltooligosaccharides from the periplasm into the cytoplasm. The key components are:

-

MalE (Maltose-Binding Protein): A periplasmic protein that binds this compound with high affinity and delivers it to the transmembrane components of the transporter.

-

MalF and MalG: Integral membrane proteins that form the translocation channel through which this compound passes.

-

MalK: A peripheral membrane protein that forms a homodimer on the cytoplasmic side of the membrane. MalK contains the ATP-binding cassettes and is responsible for hydrolyzing ATP to power transport.

The transport cycle is a highly regulated process involving significant conformational changes in each component, triggered by substrate binding and ATP hydrolysis.

Signaling Pathway of this compound Transport

The import of this compound is a multi-step process that can be described as a signaling pathway, where the binding of the substrate initiates a cascade of conformational changes leading to its translocation.

-

Binding to MalE: this compound in the periplasm is captured by the maltose-binding protein, MalE. This binding event induces a conformational change in MalE, closing the two lobes of the protein around the oligosaccharide.

-

Interaction with MalFG: The MalE-maltopentaose complex then docks with the periplasmic face of the MalFG transmembrane complex.

-

Signal Transduction to MalK: This docking event transmits a signal through MalF and MalG to the cytoplasmic MalK subunits.

-

ATP Hydrolysis: The signal stimulates the ATPase activity of MalK. The binding and subsequent hydrolysis of ATP at the MalK dimer interface drive a series of conformational changes in MalF and MalG.

-

Translocation: These conformational changes are thought to open the transmembrane channel to the periplasm, allowing the release of this compound from MalE into the channel, and subsequently opening the channel to the cytoplasm to release the substrate.

-

Resetting the Transporter: The release of ADP and inorganic phosphate from MalK resets the transporter to its initial conformation, ready for another cycle.

Quantitative Data Summary

Quantitative analysis of the interactions within the maltose transport system is crucial for building accurate models of nutrient uptake. While extensive data exists for maltose, specific data for this compound is less common. The following tables summarize available quantitative data.

Binding Affinity of this compound to Substrate-Binding Proteins

The binding affinity of maltooligosaccharides to the periplasmic binding protein is a key determinant of transport efficiency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

| Ligand | Substrate-Binding Protein | Organism | Dissociation Constant (Kd) | Method |

| This compound | MusE1345 | Gardnerella swidsinskii | 1.147 x 10⁻⁴ M (114.7 µM) | Isothermal Titration Calorimetry |

| This compound | MusE1346 | Gardnerella swidsinskii | 4.407 x 10⁻³ M (4407 µM) | Isothermal Titration Calorimetry |

| Maltotriose | MalE | Escherichia coli | 0.4 µM | Fluorescence Quenching |

| Maltose | MalE | Escherichia coli | 2.0 µM | Fluorescence Quenching |

ATPase Activity of the MalFGK₂ Transporter

The rate of ATP hydrolysis by MalK is modulated by the presence of MalE and the substrate. While specific rates for this compound are not available, the data for maltose provides a baseline for the activity of the transporter.

| Condition | ATPase Activity (nmol/min/mg) | Fold Stimulation |

| Basal (MalFGK₂ only) | ~10 | 1x |

| + MalE (unliganded) | ~40 | ~4x |

| + MalE + Maltose | ~400 | ~40x |

Data derived from studies of the E. coli MalFGK₂ transporter reconstituted in nanodiscs.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interaction of this compound with transport proteins. These protocols are based on established methods and can be adapted for specific experimental questions.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the binding affinity of this compound for a purified maltose-binding protein (e.g., MalE or a homolog).

Materials:

-

Purified maltose-binding protein (MBP), dialyzed extensively against the ITC buffer.

-

This compound solution, prepared in the final dialysis buffer.

-

ITC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer must be identical for the protein and the ligand to avoid heats of dilution.

-

Isothermal Titration Calorimeter.

Methodology:

-

Sample Preparation:

-

Prepare a 20-50 µM solution of the MBP in ITC buffer. The exact concentration will depend on the expected Kd.

-

Prepare a 200-500 µM solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein concentration.

-

Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the MBP solution.

-

Fill the injection syringe with the this compound solution.

-

-

Titration:

-

Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to allow for equilibration. This data point is typically discarded during analysis.

-

Perform a series of 20-30 injections of 1-2 µL of the this compound solution into the sample cell, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Protocol: Reconstituted Liposome Transport Assay

This assay measures the uptake of a substrate, such as radiolabeled this compound, into artificial lipid vesicles (proteoliposomes) containing the reconstituted transporter protein.

Objective: To measure the transport of this compound by the MalFGK₂ complex.

Materials:

-

Purified MalFGK₂ transporter complex.

-

E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG).

-

Radiolabeled this compound (e.g., [¹⁴C]-maltopentaose).

-

Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

-

Bio-Beads for detergent removal.

-

Internal Buffer: e.g., 50 mM HEPES-KOH, 200 mM KCl, 2 mM MgSO₄, pH 7.5.

-

External Buffer: e.g., 50 mM HEPES-KOH, 200 mM NaCl, 2 mM MgSO₄, pH 7.5.

-

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).

-

Rapid filtration apparatus and filters (e.g., 0.22 µm nitrocellulose).

Methodology:

-

Preparation of Proteoliposomes:

-

Solubilize lipids in the internal buffer containing detergent to form micelles.

-

Add the purified MalFGK₂ protein to the lipid-detergent mixture at a desired protein-to-lipid ratio (e.g., 1:500 w/w).

-

Incubate for 30 minutes at 4°C to allow the protein to incorporate into the micelles.

-

Remove the detergent by adding Bio-Beads and incubating for several hours at 4°C. This will lead to the spontaneous formation of proteoliposomes.

-

Harvest the proteoliposomes by ultracentrifugation.

-

-

Loading of ATP:

-

Resuspend the proteoliposomes in internal buffer.

-

Load ATP and the ATP-regenerating system into the proteoliposomes by several cycles of freeze-thawing (e.g., freezing in liquid nitrogen and thawing at room temperature).

-

Extrude the proteoliposomes through a polycarbonate filter (e.g., 400 nm) to create unilamellar vesicles of a defined size.

-

-

Transport Assay:

-

Equilibrate the proteoliposomes at the desired temperature (e.g., 37°C).

-

Initiate the transport reaction by adding a known concentration of radiolabeled this compound to the external buffer.

-

At specific time points, take aliquots of the reaction mixture and quench the reaction by rapid filtration through a nitrocellulose filter.

-

Wash the filter immediately with ice-cold external buffer to remove non-transported substrate.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Calculate the rate of this compound uptake over time.

-

Applications in Research and Drug Development

This compound and the MalFGK₂ system have several applications in basic and applied research:

-

Model System for ABC Transporters: The well-characterized nature of the maltose transport system makes it an ideal model for studying the general mechanisms of ABC transporters, which are implicated in numerous human diseases, including cystic fibrosis and multidrug resistance in cancer.

-

High-Throughput Screening: The transport assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors or modulators of ABC transporters.

-

Structural Biology: this compound can be used to stabilize specific conformational states of the MalE and the MalFGK₂ complex for structural studies by X-ray crystallography or cryo-electron microscopy.

-

Drug Delivery: The specificity of the MalE-maltopentaose interaction could potentially be exploited for targeted drug delivery systems.

Conclusion

This compound is a valuable tool for researchers studying carbohydrate transport and metabolism. Its specific interaction with the MalFGK₂ ABC transporter provides a powerful system for dissecting the molecular mechanisms of active transport. The quantitative data and detailed protocols provided in this guide offer a foundation for designing and executing rigorous experiments to further elucidate the role of maltooligosaccharides in biological systems and to explore their potential in therapeutic development.

References

A Technical Guide to the History and Methodologies of Maltopentaose Research

For researchers, scientists, and professionals in drug development, understanding the history and technical protocols surrounding key biomolecules is paramount. Maltopentaose, a maltooligosaccharide with a degree of polymerization of five, has garnered significant interest due to its applications in enzymology, as a potential therapeutic agent, and in the food industry. This in-depth guide provides a comprehensive overview of the history of this compound research, detailed experimental protocols, and a summary of its key applications.

A Brief History of this compound Research

Research into maltooligosaccharides (MOS), including this compound, gained significant momentum in the latter half of the 20th century. Japan emerged as a leader in the field of oligosaccharide research for food applications, with foundational work beginning around 1970-1975.[1] The primary focus of early research was on the enzymatic production of these molecules from starch and their subsequent characterization.

The development of specific enzymes, known as maltooligosaccharide-forming amylases, was a pivotal moment in the history of MOS research.[1] These enzymes allowed for the targeted production of oligosaccharides of specific lengths, moving beyond the simple hydrolysis of starch into a mixture of saccharides. The ability to produce relatively pure this compound opened the door for its use in more specialized applications, most notably as a substrate for the determination of α-amylase activity in clinical diagnostics. A 1983 study detailed a NADP-coupled continuous method for α-amylase determination using this compound, highlighting its utility in creating reliable and reproducible enzyme assays.[2]

Further research delved into the chemical modification of this compound to create derivatives with novel properties. The synthesis of chromogenic and fluorogenic derivatives of maltooligosaccharides was first described in 1978, paving the way for highly sensitive enzyme assays.[1] In the late 1980s and 1990s, a new avenue of research emerged with the discovery that sulfated polysaccharides possess anti-HIV activity.[3] This led to investigations into sulfated maltooligosaccharides, with studies showing that those derived from this compound, maltohexaose, and maltoheptaose exhibited higher anti-HIV activity compared to those from shorter chains like maltotetraose.[1]

The continuous refinement of production and purification techniques, particularly the use of chromatography, has been central to advancing this compound research, enabling the preparation of high-purity material for a wide range of scientific investigations.[4]

Production and Purification of this compound

The production of this compound is primarily achieved through the enzymatic hydrolysis of starch. The choice of enzyme and reaction conditions is critical to maximizing the yield and purity of the desired oligosaccharide.

Enzymatic Production

This compound is predominantly produced using this compound-forming amylases (G5-amylases), which specifically cleave starch to yield this compound as the main product. Other α-amylases can also be used, but the reaction must be carefully controlled to stop it when the concentration of this compound is at its highest.[1]

Table 1: Key Enzymes in this compound Production

| Enzyme Type | Source Organism (Example) | Key Characteristics |

| This compound-forming amylase (G5-amylase) | Pseudomonas sp. KO-8940 | High specificity for this compound production. |

| α-Amylase | Bacillus megaterium, Saccharophagus degradans | Produces a mixture of maltooligosaccharides; reaction requires careful monitoring and termination. |

| Maltogenic Amylase | Bacillus lehensis G1 | Can produce maltooligosaccharides, with product profile dependent on reaction conditions. |

A study on a this compound-forming amylase from Saccharophagus degradans (SdMFA) revealed that a non-catalytic starch-binding domain (SBD) plays a crucial role in product specificity. Removal of this SBD resulted in a 3.5-fold lower production of this compound, highlighting the importance of enzyme engineering in optimizing production.[5]

-

Substrate Preparation: Prepare a 5% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). Gelatinize the starch by heating the solution at 100°C for 30 minutes with constant stirring. Cool the solution to the optimal reaction temperature for the chosen enzyme (e.g., 40-60°C).

-

Enzymatic Reaction: Add the this compound-forming amylase to the starch solution at a predetermined concentration (e.g., 10 units per gram of starch). Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 12-24 hours).

-

Reaction Termination: Stop the enzymatic reaction by heating the mixture to 100°C for 15 minutes to denature the enzyme.

-

Initial Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing a mixture of maltooligosaccharides, is then collected for further purification.

Purification

Chromatography is the most effective method for obtaining high-purity this compound from the crude enzymatic reaction mixture.

-

Column Preparation: A column packed with a nonionic polymeric sorbent (e.g., SP207) is equilibrated with the starting mobile phase (e.g., a low concentration of isopropyl alcohol in water).

-

Sample Loading: The supernatant from the enzymatic reaction is concentrated and loaded onto the equilibrated column.

-

Elution: The maltooligosaccharides are separated by applying a gradient of increasing isopropyl alcohol concentration. The retention times of the maltooligosaccharides on such a column are typically in the order of glucose < maltose < maltotriose < maltotetraose < this compound.[4]

-

Fraction Collection: Fractions are collected throughout the elution process.

-

Analysis of Fractions: Each fraction is analyzed for its carbohydrate composition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or pulsed amperometric detector (PAD).

-

Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed by rotary evaporation or lyophilization to obtain the purified product.

Analytical Methods for this compound

Accurate and reliable analytical methods are essential for monitoring the production and purification of this compound, as well as for its quantification in various applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of maltooligosaccharides.

-

System: An HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl bonded silica column or a ligand-exchange column) and a refractive index (RI) detector or a pulsed amperometric detector (PAD).

-